molecular formula C8H14O B1329521 4-Ethylcyclohexanone CAS No. 5441-51-0

4-Ethylcyclohexanone

Cat. No. B1329521
CAS RN: 5441-51-0
M. Wt: 126.2 g/mol
InChI Key: OKSDJGWHKXFVME-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanone is a chemical compound that belongs to the family of cyclohexanones. It is characterized by the presence of an ethyl group attached to the fourth carbon of the cyclohexanone ring. The compound has been the subject of various studies due to its potential as a building block in organic synthesis and its relevance in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 4-ethylcyclohexanone derivatives has been explored in several studies. An attempt to synthesize 4-ethylcyclohex-2-enone through a Robinson-type ring closure resulted in a mixture of conjugated and non-conjugated ketones, with the conjugated isomer being isolated . Additionally, the synthesis of 4-ethylidenecyclohexanone was achieved by the pyrolysis of 4-carboxy-4-vinylheptanedioic acid with barium carbonate . These methods highlight the challenges and strategies in synthesizing substituted cyclohexanone derivatives.

Molecular Structure Analysis

The molecular structure of 4-ethylcyclohexanone has been investigated using microwave spectroscopy. The rotational spectrum observed in the frequency region from 6.0 to 18.0 GHz revealed transitions with a-, b-, and c-dipole selection rules. The rotational constants and electric dipole moment measurements are consistent with a chair conformation of the cyclohexanone ring with the ethyl group in an equatorial position .

Chemical Reactions Analysis

Various chemical reactions involving 4-ethylcyclohexanone and its derivatives have been studied. For instance, the hydrogenation of ethyl 4-methyl-1-cyclohexenyl ether, a related compound, over platinum metal catalysts has been examined, providing insights into the hydrogenation process and the influence of different catalysts . Additionally, the enantioselective deprotonation of 4-tert-butylcyclohexanone using chiral lithium amides demonstrates the potential for stereoselective reactions involving cyclohexanone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethylcyclohexanone derivatives are crucial for their application in synthesis. The rotational constants and electric dipole moment of 4-ethylcyclohexanone provide valuable information about its conformation and electronic distribution . Moreover, the synthesis of doubly chiral compounds like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone through enzymatic asymmetric reduction illustrates the importance of chirality and stereochemistry in the physical properties of these compounds .

Scientific Research Applications

1. Biotransformation and Stereoselective Reduction

4-Ethylcyclohexanone has been studied for its biotransformation capabilities using anthracnose fungi as biocatalysts. These fungi can stereoselectively reduce 4-ethylcyclohexanone to its corresponding cis- and trans-alcohols, with some fungi showing a high degree of stereoselectivity. This suggests potential applications in stereoselective synthesis and organic chemistry, leveraging the biocatalytic abilities of microorganisms for the selective production of specific chemical compounds (Miyazawa, Okamura, Yamaguchi & Kameoka, 2000).

2. Molecular Spectroscopy

The rotational spectrum of 4-ethylcyclohexanone has been extensively studied, revealing detailed molecular characteristics such as rotational constants and electric dipole moments. These parameters are crucial for understanding the molecular geometry and electronic structure, indicating its significance in fields like molecular physics and chemistry (Soohyun Ka, Inhee Park & J. Oh, 2008).

3. Asymmetric Catalysis

4-Ethylcyclohexanone has been involved in studies related to asymmetric catalysis. The enantioselectivity in copper-catalyzed conjugate addition reactions has been demonstrated, showing the potential of 4-ethylcyclohexanone in the synthesis of optically active compounds, a crucial aspect in the development of pharmaceuticals and other biologically active compounds (Keitaro Matsumoto, Yukihiro Nakano, Naoatsu Shibata & S. Sakaguchi, 2016).

Safety And Hazards

4-Ethylcyclohexanone is a combustible liquid . It may cause skin irritation and allergic skin reactions . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20202807
Record name 4-Ethylcyclohexanone
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Ethylcyclohexanone

CAS RN

5441-51-0
Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
M Miyazawa, S Okamura, M Yamaguchi… - Journal of Chemical …, 2000 - Wiley Online Library
… and 4-ethylcyclohexanone were investigated using 10 kinds of anthracnose fungi as biocatalysts. 4-Methylcyclohexanone and 4-ethylcyclohexanone … of 4-ethylcyclohexanone by C …
Number of citations: 10 onlinelibrary.wiley.com
S Ka, I Park, JJ Oh - Journal of Molecular Spectroscopy, 2008 - Elsevier
… the 4-ethylcyclohexanone with the ab initio calculations. The energies for the various conformations for 4-ethylcyclohexanone … only the ground state of 4-ethylcyclohexanone, it would …
Number of citations: 2 www.sciencedirect.com
AR Potts, T Baer - The Journal of chemical physics, 1998 - pubs.aip.org
… The 3s←n REMPI spectrum of 4-ethylcyclohexanone in the vicinity of the transition origin. Axial and equatorial ethyl group orientations as well as two ethyl rotamer positions are …
Number of citations: 15 pubs.aip.org
C Pinedo-Rivilla, MC Cafêu, JA Casatejada… - Tetrahedron …, 2009 - Elsevier
… 4-Ethylcyclohexanone and acetophenone were biotransformed by the fungal set. The main reaction pathways involved reduction and hydroxylations at several positions including …
Number of citations: 11 www.sciencedirect.com
A Hussey, R Baker - The Journal of Organic Chemistry, 1960 - ACS Publications
… slurry of 4-dhylcyclohexanol in water, the yield of 4-ethylcyclohexanone was increased from 70-75%1 to 90%. A similar procedure increased the yield of 2-methylcyclohexanone from 50…
Number of citations: 26 pubs.acs.org
R Mudakavi, MS Murthy, D Chopra… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C26H30O5, both the double bonds exist in an E configuration. The aryl rings are not coplanar with the adjacent olefinic groups owing to non-bonded interactions …
Number of citations: 7 scripts.iucr.org
DR Nesselrodt, AR Potts, T Baer - The Journal of Physical …, 1995 - ACS Publications
The various rotamer conformations associated with the hinderedethyl group rotor in ethyl-substituted cyclohexanones and cyclopentanones have been trapped in a supersonic …
Number of citations: 23 pubs.acs.org
CX Zhang, YP Zhang, AB Xia - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
… The title compound was obtained from the Michael addition of 4-ethylcyclohexanone to 1-(4-bromophenyl)-2-nitroethene in our laboratory. For related structures, see: Li et al. (2009); …
Number of citations: 1 scripts.iucr.org
SM Rabeek, MS Mubarak, HMK Seit, R Kathirvel… - 2014 - researchgate.net
… The compound has been derived by the condensation of 4-ethylcyclohexanone and 4-methoxybenzaldehyde using ammonium formate. The structure of the synthesized compound was …
Number of citations: 0 www.researchgate.net
F Grant, W Cassie - The Journal of Organic Chemistry, 1960 - ACS Publications
… slurry of 4-dhylcyclohexanol in water, the yield of 4-ethylcyclohexanone was increased from 70-75%1 to 90%. A similar procedure increased the yield of 2-methylcyclohexanone from 50…
Number of citations: 24 pubs.acs.org

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